2-Bromo-5-(fluoromethyl)pyridine
Description
2-Bromo-5-(fluoromethyl)pyridine is a halogenated pyridine derivative featuring a bromine atom at the 2-position and a fluoromethyl (-CH2F) group at the 5-position of the pyridine ring. This compound is of significant interest in medicinal chemistry and materials science due to the synergistic effects of its electron-withdrawing substituents, which enhance its reactivity in cross-coupling reactions and pharmaceutical intermediate synthesis.
Properties
Molecular Formula |
C6H5BrFN |
|---|---|
Molecular Weight |
190.01 g/mol |
IUPAC Name |
2-bromo-5-(fluoromethyl)pyridine |
InChI |
InChI=1S/C6H5BrFN/c7-6-2-1-5(3-8)4-9-6/h1-2,4H,3H2 |
InChI Key |
WXSAPSVNMVRIJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CF)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, stability, and applications of 2-bromo-5-(fluoromethyl)pyridine can be inferred through comparisons with structurally related bromopyridines bearing diverse 5-position substituents.
2-Bromo-5-(trifluoromethyl)pyridine
- Substituent : Trifluoromethyl (-CF3), a strong electron-withdrawing group.
- Reactivity : Exhibits rapid homocoupling under palladium catalysis with tetrabutylammonium iodide (TBAI), achieving 97% conversion in 6 hours at 80°C . It also participates efficiently in Suzuki-Miyaura couplings, as demonstrated in the synthesis of methyl (E)-3-(5-(trifluoromethyl)pyridin-2-yl)acrylate .
- Applications : Used as a precursor in ligand synthesis for photoredox catalysts .
- Safety : Classified with specific handling hazards, including skin/eye irritation (SDS data) .
2-Bromo-5-(1,1-difluoroethyl)pyridine
- Substituent : Difluoroethyl (-CH2CF2), moderately electron-withdrawing.
- Reactivity : Lower thermal stability compared to CF3 analogs; reactions require mild conditions (e.g., 140°C in acetonitrile) to avoid decomposition. Yields in N-arylation reactions are modest (12%) due to volatility .
- Applications : Serves as a building block for bioactive molecules, such as DHODH inhibitors .
2-Bromo-5-isopropylpyridine
- Substituent : Isopropyl (-CH(CH3)2), an electron-donating group.
- Properties : Hydrophobic interactions dominate, making it suitable for lipid-soluble drug candidates .
2-Bromo-5-(piperidin-4-yl)pyridine
- Substituent : Piperidin-4-yl, a nitrogen-containing heterocycle.
- Applications : Valued in drug discovery for its ability to enhance binding affinity to biological targets .
Data Tables
Table 1. Comparative Analysis of 2-Bromo-5-Substituted Pyridines
Table 2. Reaction Conditions for Key Transformations
Research Findings and Insights
- Electronic Effects : Electron-withdrawing groups (e.g., -CF3, -CH2F) increase electrophilicity at the bromine site, accelerating cross-coupling reactions. Trifluoromethyl derivatives show superior reactivity compared to difluoroethyl analogs due to stronger electron withdrawal .
- Synthetic Challenges : Bulky or volatile substituents (e.g., -CH2CF2) complicate purification and reduce yields .
- Pharmaceutical Relevance : Bromopyridines with fluorinated substituents are prioritized in kinase inhibitor and antiviral agent development .
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